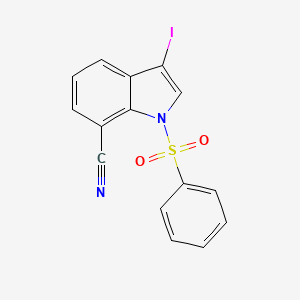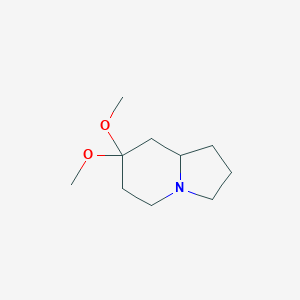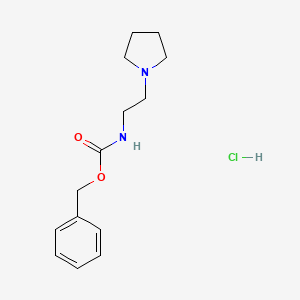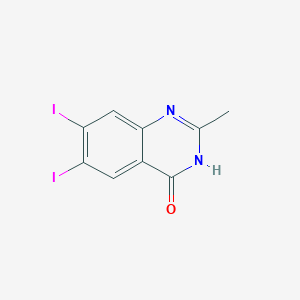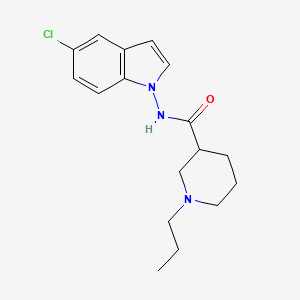
n-(5-Chloro-1h-indol-1-yl)-1-propylpiperidine-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
n-(5-Chloro-1h-indol-1-yl)-1-propylpiperidine-3-carboxamide: is a synthetic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of n-(5-Chloro-1h-indol-1-yl)-1-propylpiperidine-3-carboxamide typically involves the following steps:
Formation of the Indole Ring: The indole ring can be synthesized using various methods, including the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes.
Chlorination: The indole ring is then chlorinated using reagents such as thionyl chloride or phosphorus pentachloride to introduce the chloro substituent at the 5-position.
Attachment of the Propylpiperidine Moiety: The propylpiperidine moiety can be introduced through a nucleophilic substitution reaction, where the indole derivative reacts with a suitable alkylating agent.
Formation of the Carboxamide Group:
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. The process may include steps such as:
Batch or Continuous Flow Synthesis: Depending on the scale of production, batch or continuous flow synthesis methods may be employed.
Purification: The crude product is purified using techniques such as recrystallization, column chromatography, or distillation to obtain the desired compound with high purity.
Quality Control: Analytical techniques such as high-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS) are used to confirm the identity and purity of the final product.
化学反应分析
Types of Reactions: n-(5-Chloro-1h-indol-1-yl)-1-propylpiperidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to obtain reduced derivatives.
Substitution: The chloro substituent on the indole ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted products.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Amines, thiols, and other nucleophiles.
Major Products Formed:
Oxidation Products: Oxidized derivatives of the indole ring.
Reduction Products: Reduced derivatives of the indole ring.
Substitution Products: Substituted derivatives with various functional groups replacing the chloro substituent.
科学研究应用
n-(5-Chloro-1h-indol-1-yl)-1-propylpiperidine-3-carboxamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of other valuable compounds.
作用机制
The mechanism of action of n-(5-Chloro-1h-indol-1-yl)-1-propylpiperidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Receptors: It may bind to specific receptors, such as serotonin or dopamine receptors, modulating their activity and influencing various physiological processes.
Enzyme Inhibition: The compound may inhibit the activity of certain enzymes, affecting metabolic pathways and cellular functions.
Signal Transduction: It may interfere with signal transduction pathways, altering cellular responses and gene expression.
相似化合物的比较
n-(5-Chloro-1h-indol-1-yl)-1-propylpiperidine-3-carboxamide can be compared with other similar compounds, such as:
- 2-(5-chloro-1H-indol-1-yl)-N-isopropylacetamide
- 2-(5-chloro-1H-indol-1-yl)ethan-1-ol
- 2-(5-chloro-1H-indol-1-yl)ethan-1-amine
Uniqueness:
- The presence of the propylpiperidine moiety and the carboxamide group in this compound distinguishes it from other similar compounds, potentially contributing to its unique biological activities and applications.
属性
CAS 编号 |
919102-49-1 |
|---|---|
分子式 |
C17H22ClN3O |
分子量 |
319.8 g/mol |
IUPAC 名称 |
N-(5-chloroindol-1-yl)-1-propylpiperidine-3-carboxamide |
InChI |
InChI=1S/C17H22ClN3O/c1-2-8-20-9-3-4-14(12-20)17(22)19-21-10-7-13-11-15(18)5-6-16(13)21/h5-7,10-11,14H,2-4,8-9,12H2,1H3,(H,19,22) |
InChI 键 |
WQYDKEKGELTOCN-UHFFFAOYSA-N |
规范 SMILES |
CCCN1CCCC(C1)C(=O)NN2C=CC3=C2C=CC(=C3)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


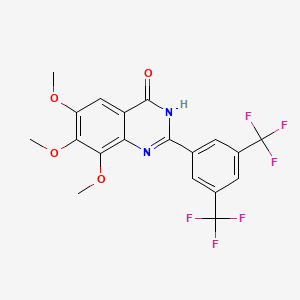
![5-Chloro-N-phenylimidazo[1,2-a]pyrazin-3-amine](/img/structure/B12916222.png)
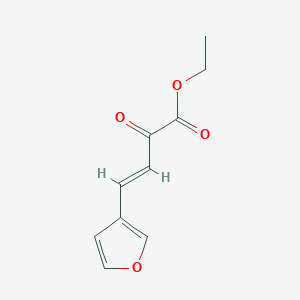
![2,4,6-Trichloro-N-[2-(propan-2-yl)phenyl]pyrimidine-5-carboxamide](/img/structure/B12916230.png)
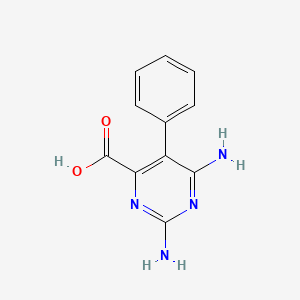
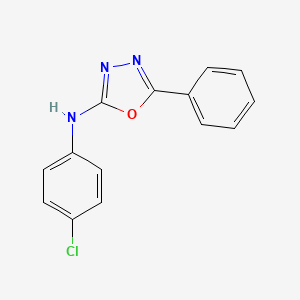
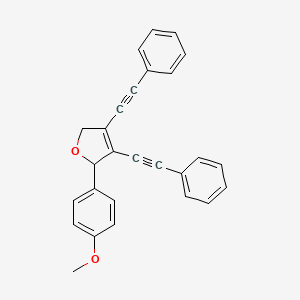
![2-[(6-Methoxypyrimidin-4-yl)amino]ethan-1-ol](/img/structure/B12916269.png)
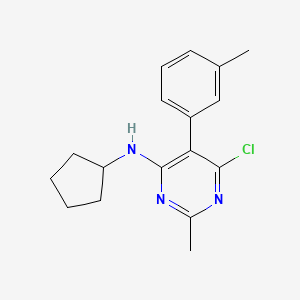
![2-chloro-N-[1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]acetamide](/img/structure/B12916284.png)
